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Executive Summary

Analyzing Polypyrimidine Tract Binding Protein (PTBP) perturbations requires a bifurcated
normalization strategy. Standard "library size" normalization (TPM/FPKM) is sufficient for gene
expression but catastrophic for splicing analysis.

PTBP1/2 are master splicing repressors. Their perturbation often triggers:

 |soform Switching: Massive redistribution of reads between exons without changing total
gene abundance.

» Global Transcriptional Shifts: PTBP1 knockdown can induce cell cycle arrest or senescence,
potentially altering total mMRNA content per cell, which standard normalization (e.g., DESeq2
Median-of-Ratios) mathematically erases.
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This guide details the Split-Stream Normalization Protocol required to decouple these biological
effects.

Part 1: The Splicing Stream (PSI Calculation)
The Issue

User Report: "l see massive downregulation of PTBP targets in my DE analysis, but the IGV
tracks show the exons are just getting longer. My volcano plots are misleading.”

The Mechanism

PTBP1 typically binds intronic pyrimidine-rich tracts to repress exon inclusion.
o Wild Type: Exon Skipped (shorter transcript).
e PTBP1 KD: Exon Included (longer transcript).

If you normalize by "Gene Length" (like in FPKM/TPM), the KD sample appears to have lower
expression simply because the transcript is longer, even if the number of mMRNA molecules is
identical.

Solution: Junction-Based Normalization (PSI)

Do not use whole-transcript normalization. You must calculate Percent Spliced In (PSI or

)-[1]

The Protocol: rMATS / MAJIQ Implementation
e Input: Aligned BAM files (STAR aligner recommended).

o Quantification: Count reads only at splice junctions and the target exon body.
e Normalization:

o Effective Length Correction: Normalize junction counts by the number of mappable
positions (read length - overlap).
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o Library Size: Used only to model sampling probability, not to scale the final PSI metric
directly.

Equation for PSI (

= Inclusion reads (Junctions on exon boundaries + Exon body).

= Skipping reads (Junction spanning the skipped exon).

= Effective lengths of inclusion/skipping isoforms.

Troubleshooting Q&A

Q: My PSI values are noisy (e.g., shifting from 0.1 to 0.9 between replicates).
e A:This is a coverage artifact. Low-expressed genes yield stochastic junction counts.
» Fix: Apply a strict filter before calculating PSI. Require
10 reads per junction in at least 50% of samples.
Q: Can | use TPM to filter genes before splicing analysis?

e A: Yes. Filter genes with TPM < 1.0 to remove transcriptional noise, but never use TPM to
calculate the splicing change itself.

Part 2: The Expression Stream (Global Shifts)
The Issue

User Report: "After PTBP1 knockdown, 80% of the genome looks upregulated. Is this real or a
normalization artifact?"

The Mechanism

PTBP1 depletion often triggers cell cycle arrest or differentiation (e.g., neuronal differentiation).
If the treated cells contain less total RNA per cell (or more), standard normalization methods
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(DESeqg2, edgeR) that assume "most genes do not change" will artificially force the data to
center at zero, creating false up/downregulation signals.

Solution: Spike-In Normalization

If you suspect global shifts, you cannot rely on endogenous housekeeping genes (which might

also be PTBP targets).

The Protocol: ERCC Spike-In

e Lysis: Add a fixed amount of ERCC Spike-In Mix (synthetic RNAS) to the lysis buffer per cell

number (not per ug of RNA).
e Sequencing: Map reads to a combined Genome + ERCC reference.
¢ Normalization Factor (
):
o Application: Apply
to your raw gene count matrix before running DESeq2 (using the sizeFactors argument).

Visualization: The "Amplification" Trap

The diagram below illustrates how standard normalization masks global biological changes
caused by RBPs like PTBP1.
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Figure 1: Standard normalization fails when PTBP1 KD alters total cellular RNA content.
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Part 3: CLIP-seq Integration (Defining Direct

Targets)
The Issue

User Report: "I have RNA-seq splicing data and CLIP peaks. How do | prove the splicing
change is direct?"

The Strategy

Mere overlap is insufficient.[2] You must normalize CLIP signal against an input control to
distinguish specific binding from "sticky" RNA regions (e.g., abundant rRNAs or sticky introns).

Normalization Protocol: eCLIP / SMInput[3]

o Library Prep: Generate a Size-Matched Input (SMinput) library (RNA fragmented but not
immunoprecipitated).

e Peak Calling: Use a tool like CLIPper or PureCLIP that calculates enrichment over SMinput.

o Metric:

e Map to Splicing:
o Repression Map: Look for peaks in the upstream intron or within the exon.

o Activation Map: Look for peaks in the downstream intron.

Part 4: Summary of Recommended Tools
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Part 5: Workflow Visualization

The following diagram outlines the decision tree for processing your PTBP1 RNA-seq data.
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Figure 2: Split-Stream Normalization Workflow for PTBP Analysis.

Click to download full resolution via product page

References

e rMATS (Splicing Analysis): Shen, S., et al. (2014). "rMATS: Robust and flexible detection of
differential alternative splicing from replicate RNA-Seq data."[4][5] PNAS.[4]

e PTBP1 Splicing Mechanism: Keppetipola, N., et al. (2012). "Polypyrimidine tract binding
protein: structure and function of the RNA binding domain.” Wiley Interdisciplinary Reviews:

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1177277?utm_src=pdf-body-img
https://rnaseq-mats.sourceforge.io/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4280593/
https://rnaseq-mats.sourceforge.io/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

RNA.

¢ eCLIP Normalization: Van Nostrand, E.L., et al. (2016). "Robust, cost-effective profiling of
RNA binding protein targets with single-nucleotide resolution at CLIP-seq." Nature Methods.

¢ Spike-In Normalization (Global Shifts): Loven, J., et al. (2012). "Revisiting global gene
expression analysis." Cell.

* MAJIQ (Complex Splicing): Vaquero-Garcia, J., et al. (2016). "A new view of transcriptome
complexity and regulation through the lens of local splicing variations." Nature Biotechnology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Alternative splicing analysis: rMATS [taliaferrolab.github.io]

2. Data normalization for addressing the challenges in the analysis of single-cell
transcriptomic datasets - PMC [pmc.ncbi.nim.nih.gov]

¢ 3. Practical considerations on performing and analyzing CLIP-seq experiments to identify
transcriptomic-wide RNA-Protein interactions - PMC [pmc.ncbi.nim.nih.gov]

¢ 4. rnaseg-mats.sourceforge.io [rnaseqg-mats.sourceforge.io]

¢ 5. rMATS: Robust and flexible detection of differential alternative splicing from replicate RNA-
Seq data - PMC [pmc.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Normalization strategies for PTBP target analysis in
RNA-seq data]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1177277#normalization-strategies-for-ptbp-target-
analysis-in-rna-seg-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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